REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]([O:8][CH2:9][CH:10]=[CH2:11])([CH3:7])[CH3:6])C.[BH4-].[Li+].[Cl-].[NH4+].Cl>O1CCCC1>[CH2:9]([O:8][C:5]([CH3:7])([CH3:6])[CH2:4][OH:3])[CH:10]=[CH2:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C)(C)OCC=C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
44 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
FILTRATION
|
Details
|
The organic solution was filtered through a hydrophobic frit
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10 mmol | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |